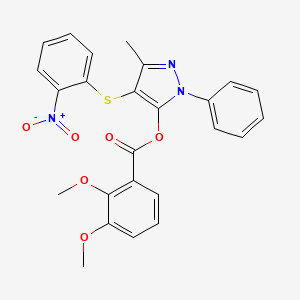

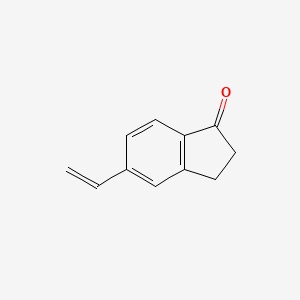

![molecular formula C18H16FNO4 B2735134 [2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794776-96-7](/img/structure/B2735134.png)

[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of fluorinated compounds like dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates from alkyl 2-(2-fluoro-anilino)-2-oxo-acetates showcases the reactivity of fluorophenyl compounds in multistep reactions. These reactions, facilitated by triphenylphosphine, yield products with significant atropisomerism due to high energy barriers for rotation around the N-aryl single bond (Yavari, Nasiri, & Djahaniani, 2005).

Photocatalysis

Research on the photoheterolysis of haloanilines, such as 4-fluoroaniline, in the presence of alkenes and aromatics, indicates potential applications in photocatalytic processes. These processes lead to the formation of various organic compounds including β-chloroalkylanilines and stilbenes, demonstrating the utility of fluorophenyl compounds in synthetic organic chemistry (Fagnoni, Mella, & Albini, 1999).

Material Science and Electrolyte Improvement

In material science, the modification of phenyl acetate by fluorine substitution to improve the performance of electrolyte additives for lithium-ion batteries is noteworthy. The study on 4-fluorophenyl acetate (4-FPA) as an additive shows improved cyclic stability of batteries, highlighting the role of fluorinated compounds in enhancing the efficiency of energy storage devices (Li et al., 2014).

Pharmacology and Drug Metabolism

In pharmacology, the metabolism of prasugrel, an antiplatelet agent, involves compounds like R-138727, which is structurally related to the subject compound. The study of its biotransformation and interactions with cytochromes P450 provides insights into the metabolic pathways of fluorophenyl compounds and their implications in drug design and efficacy (Rehmel et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-(4-acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-12(21)14-5-7-16(8-6-14)20-17(22)11-24-18(23)10-13-3-2-4-15(19)9-13/h2-9H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTNRLGBWXAZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)

![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)

![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)

![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735067.png)

![2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2735068.png)